molecular formula C20H25N7O10S B15135321 Arfolitixorin Hemisulfate Salt CAS No. 149930-93-8

Arfolitixorin Hemisulfate Salt

Cat. No.: B15135321
CAS No.: 149930-93-8
M. Wt: 555.5 g/mol
InChI Key: GKJSPWCDMPVQHB-KZCZEQIWSA-N
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Description

Arfolitixorin (sulfate) is a folate-based drug candidate primarily used in the treatment of colorectal cancer. It is the active form of folate, specifically [6R]-5,10-methylenetetrahydrofolate, which does not require metabolic activation. This compound has shown potential in enhancing the efficacy of chemotherapy, particularly when used in combination with 5-fluorouracil .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arfolitixorin (sulfate) is synthesized through a series of chemical reactions that convert folic acid into its active formThe sulfate form is then obtained by reacting the compound with sulfuric acid under controlled conditions .

Industrial Production Methods

The industrial production of Arfolitixorin (sulfate) involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in a powder form, which is then formulated into a stable solution for clinical use .

Chemical Reactions Analysis

Types of Reactions

Arfolitixorin (sulfate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of tetrahydrofolate and methylenetetrahydrofolate, which have different biological activities and applications .

Scientific Research Applications

Arfolitixorin (sulfate) has a wide range of scientific research applications:

Mechanism of Action

Arfolitixorin (sulfate) exerts its effects by stabilizing the complex formed between 5-fluorouracil and thymidylate synthase, an enzyme crucial for DNA synthesis. This stabilization inhibits the enzyme, leading to the disruption of DNA synthesis and repair in rapidly proliferating tumor cells. The compound directly provides the active cofactor [6R]-5,10-methylenetetrahydrofolate, bypassing the need for metabolic activation .

Comparison with Similar Compounds

Similar Compounds

    Leucovorin: Another folate-based compound used in combination with 5-fluorouracil.

    Methotrexate: A folate antagonist used in cancer treatment.

    Pemetrexed: A multi-targeted antifolate used in chemotherapy.

Uniqueness

Arfolitixorin (sulfate) is unique because it is the only direct-acting folate-based drug that does not require metabolic activation. This characteristic allows it to be effective in patients who lack the ability to convert folate into its active form, providing a broader therapeutic window and potentially better clinical outcomes.

Properties

CAS No.

149930-93-8

Molecular Formula

C20H25N7O10S

Molecular Weight

555.5 g/mol

IUPAC Name

(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid;sulfuric acid

InChI

InChI=1S/C20H23N7O6.H2O4S/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;1-5(2,3)4/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);(H2,1,2,3,4)/t12-,13+;/m1./s1

InChI Key

GKJSPWCDMPVQHB-KZCZEQIWSA-N

Isomeric SMILES

C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O.OS(=O)(=O)O

Canonical SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.OS(=O)(=O)O

Origin of Product

United States

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